molecular formula C20H22N4OS2 B2563685 4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)-N-(m-tolyl)piperazine-1-carboxamide CAS No. 1105238-27-4

4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)-N-(m-tolyl)piperazine-1-carboxamide

Cat. No.: B2563685
CAS No.: 1105238-27-4
M. Wt: 398.54
InChI Key: KQWXWQDLMJIRIG-UHFFFAOYSA-N
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Description

4-((4-(Thiophen-2-yl)thiazol-2-yl)methyl)-N-(m-tolyl)piperazine-1-carboxamide is a complex organic compound featuring a piperazine ring, a thiazole ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)-N-(m-tolyl)piperazine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiazole Ring: Starting with thiophene-2-carboxylic acid, it undergoes cyclization with appropriate reagents to form the thiazole ring.

    Attachment of the Piperazine Ring: The thiazole derivative is then reacted with piperazine under controlled conditions to form the piperazine-thiazole intermediate.

    Carboxamide Formation: Finally, the intermediate is reacted with m-tolyl isocyanate to form the desired carboxamide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route for large-scale production. This includes:

    Catalyst Optimization: Using catalysts to increase reaction efficiency.

    Solvent Selection: Choosing solvents that maximize yield and minimize environmental impact.

    Reaction Conditions: Optimizing temperature, pressure, and reaction time for scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biological research, it may be used to study interactions with biological macromolecules, such as proteins or nucleic acids, due to its potential binding properties.

Medicine

The compound is of particular interest in medicinal chemistry for its potential therapeutic properties. It may be investigated for its activity against various diseases, including cancer, infections, and neurological disorders.

Industry

In the industrial sector, it could be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)-N-(m-tolyl)piperazine-1-carboxamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    4-((4-(Thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide: Lacks the m-tolyl group, which may affect its binding properties and biological activity.

    N-(m-Tolyl)piperazine-1-carboxamide: Lacks the thiazole and thiophene rings, which are crucial for its unique properties.

Uniqueness

The presence of both the thiazole and thiophene rings, along with the m-tolyl group, makes 4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)-N-(m-tolyl)piperazine-1-carboxamide unique. These structural features contribute to its potential as a versatile compound in various fields of research and industry.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and uniqueness

Properties

IUPAC Name

N-(3-methylphenyl)-4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4OS2/c1-15-4-2-5-16(12-15)21-20(25)24-9-7-23(8-10-24)13-19-22-17(14-27-19)18-6-3-11-26-18/h2-6,11-12,14H,7-10,13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQWXWQDLMJIRIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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